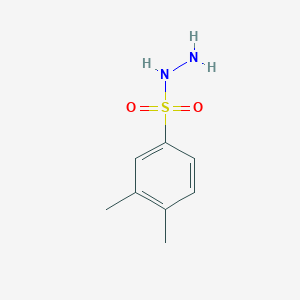

3,4-Dimethylbenzenesulfonohydrazide

Description

BenchChem offers high-quality 3,4-Dimethylbenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-8(5-7(6)2)13(11,12)10-9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBKZOLNHMKVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Framework: Solubility Profiling & Thermodynamic Characterization of 3,4-Dimethylbenzenesulfonohydrazide

The following technical guide is structured as a high-level operational framework for researchers characterizing 3,4-dimethylbenzenesulfonohydrazide (3,4-DMBSH) .

Given the niche status of this specific isomer compared to its homolog p-toluenesulfonohydrazide, this guide synthesizes established physicochemical principles of sulfonohydrazides with a rigorous, self-validating experimental protocol. It serves as both a predictive model and a procedural manual.

Executive Summary & Chemical Context

3,4-Dimethylbenzenesulfonohydrazide (3,4-DMBSH) is a critical sulfonylhydrazine derivative, primarily utilized as a chemical blowing agent in polymer synthesis and as a precursor for diazo compounds in organic synthesis.

Effective process design—specifically for recrystallization and reaction medium selection —requires a precise understanding of its solid-liquid equilibrium (SLE). As a Senior Application Scientist, I posit that the solubility behavior of 3,4-DMBSH is governed by the "Methyl Effect," where the additional hydrophobic methyl group at the meta position (relative to the sulfonyl group) decreases water solubility and enhances affinity for non-polar aromatic interactions compared to the standard p-toluenesulfonohydrazide.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Character: Amphiphilic (Lipophilic dimethylbenzene tail + Polar sulfonohydrazide head).

-

Dissolution Driver: Hydrogen bonding (sulfonyl oxygens/hydrazide hydrogens) and Van der Waals forces (aromatic stacking).

-

Thermal Instability: Like most sulfonohydrazides, 3,4-DMBSH has a decomposition onset near its melting point. Solubility determination must occur below the decomposition threshold (typically <100°C).

Experimental Protocol: Laser Monitoring Observation Technique

To generate high-precision solubility data (mole fraction

Apparatus Setup

The system relies on the Tyndall effect. A laser beam penetrates the solution; undissolved solute scatters light, reducing intensity at the detector. Dissolution restores maximum intensity.

Figure 1: Schematic of the Laser Dynamic Solubility Apparatus. The dissolution endpoint is defined as the temperature where laser transmittance maximizes and plateaus.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of 3,4-DMBSH and solvent ( -

Equilibration: Set the circulating water bath to a temperature

(approx. 5 K below expected saturation). -

Heating Ramp: Increase temperature slowly (0.1 K/min) while stirring.

-

Detection: Monitor the laser intensity.

-

Phase 1: Low intensity (suspension).

-

Phase 2: Sharp rise (dissolution).

-

Phase 3: Plateau (complete dissolution).

-

-

Validation: The temperature at the inflection point of the intensity curve is recorded as the saturation temperature (

). -

Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Solubility Landscape & Solvent Selection

Based on the structural homology with p-toluenesulfonohydrazide and general sulfonamide thermodynamics, the solubility of 3,4-DMBSH follows a distinct polarity-driven hierarchy.

Predicted Solubility Hierarchy (Mole Fraction)

The following table categorizes solvents by their solvation power for 3,4-DMBSH.

| Solvent Class | Representative Solvents | Solubility Level | Mechanistic Driver |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions; disruption of solute intermolecular H-bonds. |

| Ketones | Acetone, Cyclohexanone | Moderate-High | Carbonyl oxygen acts as a H-bond acceptor for the hydrazide protons. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones but sterically more hindered; good for recrystallization. |

| Alcohols | Methanol, Ethanol | Moderate | Amphiprotic nature; solubility increases significantly with Temperature ( |

| Non-Polar | Toluene, Hexane | Low/Insoluble | Lack of H-bonding capability; "Solvophobic" effect dominates. |

| Aqueous | Water | Very Low | Hydrophobic aromatic ring repels water structure. |

Temperature Dependence

The solubility of 3,4-DMBSH is endothermic (

-

Process Insight: This strong temperature dependence in alcohols (Methanol/Ethanol) makes them ideal cooling crystallization solvents . High solubility at boiling point, low solubility at room temperature yields high recovery rates.

Thermodynamic Modeling Framework

To translate experimental data into process simulation parameters, the Modified Apelblat Equation is the most reliable model for sulfonohydrazide systems.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of the experimental data.

-

Applicability: Proven to yield Average Relative Deviations (ARD) < 2% for benzenesulfonohydrazide derivatives.

Thermodynamic Functions

Using the Van't Hoff analysis, the dissolution energetics are calculated:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):

Strategic Application: Recrystallization Workflow

For drug development or high-purity reagent preparation, selecting the solvent system is a logic-driven process.

Figure 2: Decision Matrix for Solvent Selection. Ethanol is preferred for cooling crystallization due to its balance of volatility and thermal solubility gradient.

Process Recommendation

For 3,4-DMBSH, a binary solvent system of Ethanol (solvent) + Water (antisolvent) is often optimal if pure ethanol cooling does not yield sufficient recovery.

-

Dissolve 3,4-DMBSH in near-boiling Ethanol.

-

Filter hot to remove mechanical impurities.

-

Slowly add warm Water until turbidity just appears.

-

Cool slowly to 4°C to maximize crystal size and purity.

References

-

Measurement Techniques

-

Thermodynamic Modeling

-

Chemical Homolog Data (Reference Standard)

Sources

- 1. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures [mdpi.com]

- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

Definitive Guide to the Storage & Stability of 3,4-Dimethylbenzenesulfonohydrazide

Topic: Storage Conditions and Shelf Life of 3,4-Dimethylbenzenesulfonohydrazide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3,4-Dimethylbenzenesulfonohydrazide (often abbreviated as 3,4-DMSH or 3,4-Xylenesulfonyl hydrazide) is a specialized arylsulfonyl hydrazide used as a reagent in organic synthesis (e.g., Shapiro reaction, Eschenmoser fragmentation) and as a chemical blowing agent.[1][2] Its utility relies on the labile nature of the sulfonyl-hydrazide bond (

However, this reactivity renders the compound thermodynamically unstable over time. Improper storage leads to autocatalytic decomposition, releasing nitrogen gas and generating sulfinic acid impurities that compromise reaction stoichiometry. This guide defines the physicochemical protocols required to maintain >98% purity over a 24-month shelf life.

Physicochemical Stability Profile

To store 3,4-DMSH effectively, one must understand the mechanisms of its degradation.[1][2] The molecule faces three primary threats: thermal stress, hydrolytic cleavage, and oxidative degradation.[2]

Decomposition Mechanisms

The degradation of arylsulfonyl hydrazides is often complex. Two dominant pathways dictate storage requirements:

-

Thermal Elimination (The "Blowing Agent" Effect): Even at moderate temperatures (

), the molecule can undergo elimination to form 3,4-dimethylbenzenesulfinic acid and diimide ( -

Base-Promoted Hydrolysis: In the presence of moisture and trace alkalinity (often from glass surfaces), the sulfonamide bond hydrolyzes, reverting to the sulfonic acid and free hydrazine.[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the causality between environmental stressors and degradation products.

Figure 1: Thermal and hydrolytic decomposition pathways of 3,4-dimethylbenzenesulfonohydrazide.[1][2]

Storage Protocols

The following protocols are designed to arrest the pathways described above. These are not suggestions but requirements for maintaining analytical grade purity.

Environmental Control Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius kinetics dictate that reducing temp by 10°C halves degradation rates.[1][2] Refrigeration prevents thermal elimination of the hydrazide group. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Exclusion of oxygen prevents radical oxidation. Argon is preferred due to its density, blanketing the solid effectively.[2] |

| Humidity | < 40% RH (Desiccated) | Moisture catalyzes hydrolysis. The container must include a desiccant packet (e.g., Silica Gel or Molecular Sieves). |

| Light | Dark / Amber Glass | UV radiation can excite the |

Container Specifications

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.[2] Glass is impermeable to oxygen; Teflon prevents leaching of plasticizers which can act as nucleophiles.

-

Secondary Containment: Sealed polyethylene bag containing a desiccant, placed within a rigid outer box to protect against physical shock (though the compound is not a primary explosive, hydrazides can be shock-sensitive if dry and impure).[1][2]

Shelf Life and Retest Logic

Unlike stable inorganic salts, 3,4-DMSH does not have a static "expiration date."[1][2] It has a Retest Date .

-

Initial Shelf Life: 12 months from the date of manufacture (DOM) when stored at 2-8°C.

-

Extended Shelf Life: Up to 24 months, contingent on passing retest parameters every 6 months after the initial period.

Retest Protocol

To validate the material for continued use, perform the following assay.

Step-by-Step Validation Workflow

-

Visual Inspection:

-

Solubility Test:

-

Dissolve 10 mg in 1 mL of Methanol.

-

Pass: Clear, colorless solution.[3]

-

Fail: Turbidity (insoluble degradation products).

-

-

Melting Point Determination:

-

Standard: ~100–105°C (Note: Decomposition often occurs near MP).

-

Criterion: Sharp melting range (< 2°C range). A wide range indicates eutectic impurities.

-

-

Quantitative Purity (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity

.

-

Safety & Handling Risks

Warning: Degraded 3,4-DMSH is significantly more hazardous than the pure compound.[1][2]

-

Pressure Hazard: If stored at ambient temperature (>25°C) for prolonged periods, nitrogen evolution can pressurize the headspace. Open aged containers behind a blast shield.

-

Toxicity: Hydrolysis releases free hydrazine, a known carcinogen and hepatotoxin. Always handle in a fume hood.

-

Flammability: As an organic hydrazine derivative, it is a flammable solid. In case of fire, use

or dry chemical powder; avoid water if possible to prevent hydrazine runoff.

References

-

Myers, A. G., et al. (1997).[3] Synthesis of Sulfonylhydrazides via Substitution of Sulfonyl Chlorides using Hydrazine Hydrate. Journal of Organic Chemistry, 62(21), 7507.[1][2] Link[1][2]

-

Sigma-Aldrich. (2022).[2][4] Safety Data Sheet: p-Toluenesulfonyl hydrazide (Analogous Structural Safety Data). Link[1][2]

-

BenchChem. (2025).[5] Thermal Stability and Decomposition of Sulfonyl Hydrazides. Link[1][2]

-

Chamberlin, A. R., et al. (1990). Protocols for the Shapiro Reaction using Arylsulfonyl Hydrazides. Organic Reactions. Link[1][2]

-

ChemSpider. (2025). 3,4-Dimethylbenzenesulfonohydrazide Structure and Properties. Link

Sources

Methodological & Application

Application Notes and Protocols for the Eschenmoser-Tanabe Fragmentation using 3,4-Dimethylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Tool for Alkyne Synthesis and Ring Fragmentation

The Eschenmoser-Tanabe fragmentation is a robust and highly valuable chemical transformation in organic synthesis, enabling the conversion of α,β-epoxyketones into alkynes and carbonyl compounds.[1][2] First reported independently by Albert Eschenmoser and Masato Tanabe in 1967, this reaction has found widespread application in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[2][3] The fragmentation is particularly noteworthy for its ability to generate medium-sized rings and functionalized alkynes, which are key structural motifs in many drug candidates.[3][4]

This guide provides a detailed protocol for conducting the Eschenmoser-Tanabe fragmentation with a specific focus on the use of 3,4-dimethylbenzenesulfonohydrazide as the key reagent. While p-toluenesulfonylhydrazide (TsNHNH₂) is more commonly employed, the use of substituted arylsulfonylhydrazides like the 3,4-dimethyl analog can offer advantages in terms of reactivity and solubility, and provides an alternative for substrate optimization.

Mechanistic Insights: The Driving Force of Nitrogen Extrusion

The power of the Eschenmoser-Tanabe fragmentation lies in its elegant and irreversible mechanism, which is driven by the thermodynamically favorable formation of nitrogen gas. The reaction proceeds through the following key steps:

-

Hydrazone Formation: The reaction commences with the condensation of the α,β-epoxyketone with 3,4-dimethylbenzenesulfonohydrazide to form the corresponding hydrazone intermediate.[2]

-

Initiation of Fragmentation: This hydrazone can then be prompted to fragment under either acidic or basic conditions.[2] In the presence of a base, the sulfonamide proton is removed, initiating a cascade of electron movements. Alternatively, acid catalysis involves protonation of the epoxide oxygen, which facilitates ring opening.

-

Fragmentation Cascade: The crucial fragmentation step involves a concerted electron cascade that leads to the cleavage of the C-C bond between the carbonyl and the epoxide, the opening of the epoxide ring, and the elimination of the sulfinate as a leaving group.

-

Irreversible Nitrogen Extrusion: The intermediate diazo species rapidly decomposes, releasing highly stable dinitrogen gas (N₂), which drives the reaction to completion and renders the process irreversible.[2]

Figure 1: General workflow of the Eschenmoser-Tanabe fragmentation.

Reagent Preparation: Synthesis of 3,4-Dimethylbenzenesulfonohydrazide

While commercially available, 3,4-dimethylbenzenesulfonohydrazide can also be prepared in a two-step sequence from o-xylene. This allows for in-house synthesis and ensures a fresh supply of the reagent.

Step 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

The synthesis of the precursor, 3,4-dimethylbenzenesulfonyl chloride, can be achieved via the sulfonation of o-xylene followed by chlorination. A reliable method involves the reaction of o-xylene with chlorosulfonic acid.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| o-Xylene | Starting material |

| Chlorosulfonic acid | Sulfonating and chlorinating agent |

| Dichloromethane (DCM) | Solvent |

| Ice bath | Temperature control |

| Round-bottom flask with dropping funnel and magnetic stirrer | Reaction vessel |

| Separatory funnel | for workup |

| Rotary evaporator | for solvent removal |

Protocol:

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature.

-

Charge the flask with o-xylene.

-

Slowly add chlorosulfonic acid dropwise to the stirred o-xylene solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylbenzenesulfonyl chloride.

-

The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of 3,4-Dimethylbenzenesulfonohydrazide

The conversion of the sulfonyl chloride to the corresponding hydrazide is a straightforward nucleophilic substitution reaction.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 3,4-Dimethylbenzenesulfonyl chloride | Starting material |

| Hydrazine hydrate | Nucleophile |

| Tetrahydrofuran (THF) | Solvent |

| Ice bath | Temperature control |

| Round-bottom flask with magnetic stirrer | Reaction vessel |

| Buchner funnel and filter paper | for product isolation |

Protocol:

-

In a fume hood, dissolve 3,4-dimethylbenzenesulfonyl chloride in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrazine hydrate in THF to the stirred sulfonyl chloride solution.

-

A white precipitate of hydrazine hydrochloride will form.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Filter the reaction mixture to remove the hydrazine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethylbenzenesulfonohydrazide.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Protocol: Eschenmoser-Tanabe Fragmentation

This protocol is a general guideline and may require optimization based on the specific α,β-epoxyketone substrate. The following procedure is adapted from a well-established Organic Syntheses protocol for a similar transformation.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| α,β-Epoxyketone | Substrate |

| 3,4-Dimethylbenzenesulfonohydrazide | Reagent |

| Dichloromethane (DCM) or Toluene | Solvent |

| Acetic acid (catalytic) or Sodium bicarbonate | Catalyst (acidic or basic conditions) |

| Round-bottom flask with reflux condenser and magnetic stirrer | Reaction vessel |

| Heating mantle or oil bath | for temperature control |

| Thin-layer chromatography (TLC) plates and developing chamber | for reaction monitoring |

| Separatory funnel | for workup |

| Rotary evaporator | for solvent removal |

| Silica gel for column chromatography | for purification |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-epoxyketone (1.0 eq.) and 3,4-dimethylbenzenesulfonohydrazide (1.1-1.5 eq.) in a suitable solvent such as dichloromethane or toluene.

-

Catalyst Addition:

-

For Acidic Conditions: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the reaction mixture.

-

For Basic Conditions: Add a base such as sodium bicarbonate or pyridine (1.5-2.0 eq.). The choice between acidic and basic conditions is substrate-dependent and may require screening.

-

-

Reaction Progression:

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux in DCM at ~40°C or in toluene at ~110°C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of the product can be visualized.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If acidic conditions were used, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid. If basic conditions were used, wash with a dilute acid solution (e.g., 1M HCl).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Step-by-step experimental workflow for the Eschenmoser-Tanabe fragmentation.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the Eschenmoser-Tanabe fragmentation can vary depending on the substrate and reaction conditions. The following table provides a summary of typical conditions and reported yields for the fragmentation of various α,β-epoxyketones using arylsulfonylhydrazides.

| Substrate (α,β-Epoxyketone) | Arylsulfonylhydrazide | Conditions (Solvent, Temp, Time) | Product(s) | Yield (%) |

| Isophorone oxide | p-Toluenesulfonohydrazide | CH₂Cl₂, Acetic acid, RT, 4h | 3,5,5-Trimethyl-4-hexyn-1-al | 85 |

| 2,3-Epoxycyclohexanone | p-Toluenesulfonohydrazide | Benzene, Reflux, 2h | 5-Hexynal | 60-66 |

| Cyclododecanone-derived epoxyketone | p-Toluenesulfonohydrazide | Dichloromethane, Acetic acid, RT | Muscone precursor | High |

| Acyclic epoxyketone | p-Toluenesulfonohydrazide | Varies | Alkynone | Moderate to High |

Safety and Handling

3,4-Dimethylbenzenesulfonyl Chloride:

-

Hazards: Causes severe skin burns and eye damage.[1][5] It is corrosive and moisture-sensitive.[5]

-

Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and moisture. Store in a tightly sealed container in a dry place.

Hydrazine and its Derivatives (including 3,4-Dimethylbenzenesulfonohydrazide):

-

Hazards: Hydrazine is highly toxic, a suspected carcinogen, and can be explosive. Sulfonylhydrazides are generally more stable but should be handled with care.

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE. Avoid inhalation, ingestion, and skin contact.

-

Waste Disposal: All waste containing hydrazine or its derivatives should be treated as hazardous waste and disposed of according to institutional and local regulations. Quenching with a dilute solution of sodium hypochlorite can be used to neutralize residual hydrazine, but this should be done with extreme caution due to the exothermic nature of the reaction.

General Precautions:

-

The Eschenmoser-Tanabe fragmentation involves the evolution of nitrogen gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or vented apparatus.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

PubChem. 3,4-Dimethylbenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Eschenmoser fragmentation. [Link]

-

Chemistry LibreTexts. 3.4: Fragmentations. [Link]

-

chemeurope.com. Eschenmoser fragmentation. [Link]

Sources

- 1. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]

- 3. Eschenmoser_fragmentation [chemeurope.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. 3,4-Dimethylbenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Notes & Protocols: Leveraging 3,4-Dimethylbenzenesulfonohydrazide in Copper-Catalyzed Cross-Coupling Reactions

Introduction: A Modern Approach to Sulfonylation

In the landscape of modern synthetic chemistry, the development of efficient and versatile methods for constructing carbon-heteroatom and carbon-carbon bonds is paramount for drug discovery and materials science.[1][2] Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems, owing to copper's natural abundance and unique reactivity.[1][3] Within this field, sulfonyl hydrazides have gained significant traction as exceptionally versatile precursors for sulfonyl radicals under mild, copper-catalyzed oxidative conditions.[4]

This guide focuses on a specific, yet broadly applicable reagent: 3,4-dimethylbenzenesulfonohydrazide . We will explore its utility as a robust building block in copper-catalyzed cross-coupling reactions. This document moves beyond simple procedural lists to provide a deeper understanding of the underlying principles, enabling researchers to not only replicate but also rationally adapt these methodologies for their specific synthetic challenges. The protocols herein are designed to be self-validating, grounded in mechanistic understanding and supported by authoritative literature.

Core Concepts: The "Why" Behind the Reaction

A proficient understanding of the reaction mechanism is critical for troubleshooting, optimization, and expansion of scope. The utility of 3,4-dimethylbenzenesulfonohydrazide in these reactions hinges on its facile, copper-mediated conversion into a reactive sulfonyl radical.

Pillar 1: The Generation of the Sulfonyl Radical

The core of the methodology is the in-situ generation of the 3,4-dimethylbenzenesulfonyl radical. This process is typically initiated by a copper(I) catalyst, which is oxidized to copper(II) by an oxidant (e.g., Cumene hydroperoxide (CHP), Tert-butyl hydroperoxide (TBHP), or even aerobic oxygen).[5][6][7] The activated oxidant or the Cu(II) species then facilitates the single-electron transfer (SET) from the sulfonyl hydrazide. This, followed by a deprotonation and loss of dinitrogen, generates the desired sulfonyl radical.

Caption: Generation of a sulfonyl radical from a sulfonyl hydrazide.

Pillar 2: The Role of the Copper Catalyst

Copper's utility stems from its accessible Cu(I) and Cu(II) oxidation states, which are central to the single-electron transfer (SET) mechanisms that underpin these radical reactions.[5]

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium, making it ideal for large-scale synthesis.[8]

-

Ligand Flexibility: While some copper-catalyzed reactions proceed without a ligand, simple and inexpensive ligands like N,N'-dimethylethylenediamine (DMEN) or even D-glucosamine can be used to improve solubility, stability, and reaction efficiency.[9][10]

-

Radical Compatibility: Copper catalysts are highly effective at initiating and participating in radical-based reaction pathways, which are often challenging to control with other transition metals.[11]

Pillar 3: Causality in Component Selection

-

Oxidants (e.g., CHP, TBHP, O₂): An external oxidant is often required to initiate and maintain the catalytic cycle by regenerating the active Cu(II) species.[5][6] The choice of oxidant can influence reaction rate and selectivity. For instance, cumene hydroperoxide (CHP) has proven effective in the sulfonylation of aminoindazoles.[5]

-

Solvents (e.g., DMSO, MeCN, Dioxane): The solvent choice is critical. Polar aprotic solvents like DMSO and MeCN are commonly used as they can dissolve the inorganic base and the copper salts while being relatively stable under the oxidative conditions.[5][6]

-

Bases (e.g., K₂CO₃, LiOtBu): A base is often necessary to facilitate the deprotonation of the sulfonyl hydrazide or the coupling partner, enhancing its nucleophilicity or promoting a key step in the catalytic cycle.[5][9]

Application Note 1: Copper-Catalyzed C-N Bond Formation

Objective: To synthesize N-(3,4-dimethylphenylsulfonyl)-1H-indazol-3-amine, a scaffold relevant to medicinal chemistry. This protocol is adapted from the work of Feng et al., which demonstrates a novel radical-radical cross-coupling.[4][5][12]

Significance: The indazole motif is a privileged core structure in many pharmaceutically active compounds, exhibiting a range of biological activities.[4] Sulfonamides are also a cornerstone of drug design, known for their antibacterial properties and beyond.[3] This coupling provides direct access to molecules combining both valuable pharmacophores.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a 10 mL oven-dried test tube equipped with a magnetic stir bar, add 1H-indazol-3-amine (0.3 mmol, 1.5 equiv.), 3,4-dimethylbenzenesulfonohydrazide (0.2 mmol, 1.0 equiv.), Copper(I) iodide (CuI) (0.04 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv.).

-

Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL) to the tube.

-

Initiation: Carefully add cumene hydroperoxide (CHP, ~80% in cumene) (0.8 mmol, 4.0 equiv.) to the mixture.

-

Reaction Conditions: Seal the test tube and place it in a preheated oil bath at 40 °C.

-

Monitoring: Allow the reaction to stir for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary: Conditions & Scope

The following table summarizes the optimized conditions and demonstrates the tolerance for various substituents on the sulfonyl hydrazide component, as reported in the source literature.[5]

| Entry | Ar in ArSO₂NHNH₂ | Catalyst (mol%) | Base (equiv.) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-methylphenyl | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | 96 |

| 2 | 4-methoxyphenyl | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | 82 |

| 3 | 4-chlorophenyl | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | 87 |

| 4 | 4-(trifluoromethyl)phenyl | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | 75 |

| 5 | 2-chlorophenyl | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | 40 |

| 6 | 3,4-dimethylphenyl (Expected) | CuI (20) | K₂CO₃ (2.0) | CHP (4.0) | DMSO | 40 | 18 | Good-Exc. |

Proposed Reaction Mechanism

The reaction is proposed to proceed through a radical-radical cross-coupling pathway.[5] Control experiments using radical scavengers like TEMPO significantly inhibited the reaction, supporting the involvement of free radical intermediates.[4]

Caption: Proposed radical-radical cross-coupling mechanism.

Application Note 2: Copper-Catalyzed C-S Bond Formation

Objective: To synthesize C5-sulfenylated 8-aminoquinolines. This protocol is conceptualized based on the work of Yu et al., who demonstrated the C-H sulfenylation of unprotected 8-aminoquinolines.[13]

Significance: 8-Aminoquinoline is a crucial scaffold in medicinal chemistry, and direct functionalization of its C-H bonds is a highly sought-after transformation. This method provides a direct route to C5-thioether-linked quinolines, which are of interest for developing new therapeutic agents. The reaction is hypothesized to proceed via Cu(I)-Cu(II)-Cu(I) catalytic processes.[13]

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a reaction tube, combine 8-aminoquinoline (0.2 mmol, 1.0 equiv.), 3,4-dimethylbenzenesulfonohydrazide (0.3 mmol, 1.5 equiv.), and Copper(I) iodide (CuI) (0.04 mmol, 20 mol%).

-

Solvent Addition: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

-

Reaction Conditions: Seal the tube and place the mixture in a preheated oil bath at 120 °C. The reaction is conducted under an air atmosphere, which serves as the oxidant.

-

Monitoring: Stir the reaction for 24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture directly.

-

Purification: Purify the residue via flash column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to isolate the C5-sulfenylated product.

Data Summary: Versatility of Sulfonyl Hydrazides

The table below, based on the findings from the cited literature, showcases the applicability of various sulfonyl hydrazides in this C-H functionalization reaction, indicating that 3,4-dimethylbenzenesulfonohydrazide would be a suitable substrate.[13]

| Entry | Ar in ArSO₂NHNH₂ | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-methylphenyl | CuI (20) | DCE | 120 | 24 | 85 |

| 2 | 4-methoxyphenyl | CuI (20) | DCE | 120 | 24 | 72 |

| 3 | 4-fluorophenyl | CuI (20) | DCE | 120 | 24 | 83 |

| 4 | 2-methylphenyl | CuI (20) | DCE | 120 | 24 | 78 |

| 5 | 3,4-dimethylphenyl (Expected) | CuI (20) | DCE | 120 | 24 | Good-Exc. |

Experimental Workflow Diagram

Caption: Workflow for C-H sulfenylation of 8-aminoquinoline.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst; insufficient oxidant; low temperature. | Use fresh Cu(I) salt. Ensure the oxidant is active (e.g., titrate CHP). Incrementally increase the temperature by 10-20 °C. Ensure proper sealing if using a volatile solvent. |

| Formation of Side Products | Over-oxidation; undesired radical pathways; decomposition of starting material. | Decrease catalyst loading or temperature. Screen different solvents or bases. Reduce reaction time and monitor carefully by TLC/LC-MS to stop the reaction upon completion. |

| Inconsistent Yields | Moisture or air sensitivity (if applicable); variability in reagent quality. | Use oven-dried glassware and anhydrous solvents. For sensitive reactions, degas the solvent and run under an inert atmosphere (N₂ or Ar). Use reagents from a reliable source.[9] |

| Difficulty in Purification | Product co-elutes with byproducts (e.g., disulfone). | Modify the chromatography conditions (try different solvent systems or use a different stationary phase like alumina). Recrystallization may be an effective alternative. |

Expert Insight: When exploring a new substrate, it is often beneficial to start with the optimized conditions from a closely related, published example. A "less is more" approach to catalyst loading is often prudent; while 20 mol% is reported in some radical reactions, successful couplings can sometimes be achieved with as little as 5-10 mol% of copper, reducing cost and simplifying purification.

Conclusion

3,4-Dimethylbenzenesulfonohydrazide stands out as a highly effective and versatile reagent for copper-catalyzed cross-coupling reactions. Its ability to serve as a clean precursor to the 3,4-dimethylbenzenesulfonyl radical under mild oxidative conditions opens a direct and efficient pathway to a diverse array of valuable chemical structures. The methodologies presented, from C-N to C-S bond formation, underscore the power and practicality of this approach. By understanding the core mechanistic principles and the rationale behind procedural choices, researchers are well-equipped to apply and adapt these powerful synthetic tools to accelerate innovation in drug discovery and beyond.

References

-

Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 30432–30435. [Link][12]

-

Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12, 30432. [Link][5]

-

Chen, R., Li, S., Zhang, J., Cao, J., Wang, K.-K., Meng, T., & Liu, L. (2022). Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. The Journal of Organic Chemistry, 87(19), 13322–13330. [Link][6]

-

ResearchGate. (n.d.). The copper-catalyzed reactions between alcohols and benzenesulfonohydrazide. Retrieved February 24, 2026, from [Link][7]

-

Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Publishing. [Link][4]

-

ResearchGate. (2026, January 21). Copper-Catalyzed Radical Sulfonylation: Divergent Construction of C(sp3)-Sulfonyl Bonds with Sulfonylhydrazones. [Link][11]

-

Kou, M., Wei, Z., Li, Z., & Xu, B. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519. [Link][9]

-

Ramarao, E. V. V. S., et al. (2025, October 1). Copper-catalyzed cross-coupling of sulfonyl hydrazides with aryl hydrazines to synthesize diaryl sulfones. ResearchGate. [Link][10]

-

Yu, Q. (2018). Copper-Catalyzed C5-H Sulfenylation of Unprotected 8-Aminoquinolines Using Sulfonyl Hydrazides. SciSpace. [Link][13]

-

PubMed. (n.d.). Copper-Catalyzed Aerobic Oxidative Reaction of Sulfonyl Hydrazides with Alcohols: An Easy Access to Sulfinates. Retrieved February 24, 2026, from [Link][14]

-

PubMed. (2021, September 15). Copper-Catalyzed Cross-Coupling of Benzylic C-H Bonds and Azoles with Controlled N-Site Selectivity. [Link][15]

-

National Institutes of Health. (n.d.). Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. [Link][16]

-

National Institutes of Health. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. [Link][8]

-

ResearchGate. (n.d.). Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. Retrieved February 24, 2026, from [Link][1]

-

National Institutes of Health. (n.d.). New benzenesulphonohydrazide derivatives as potential antitumour agents. [Link][17]

-

Mcgrath, A., & Lehnherr, D. (2026, February 12). Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates. ChemRxiv. [Link][18]

-

Academia.edu. (n.d.). Copper catalyzed C-N coupling reactions of aryl halides with α-amino acids under focused microwave irradiation. Retrieved February 24, 2026, from [Link][19]

-

PubMed. (2025, November 30). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. [Link][20]

-

ResearchGate. (n.d.). (PDF) Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. Retrieved February 24, 2026, from [Link][21]

-

MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link][22]

-

Teo, Y.-C. (2023, May 21). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. [Link][3]

-

ResearchGate. (2024, October 27). (PDF) Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. [Link][23]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link][2]

-

National Institutes of Health. (2022, April 22). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole .... [Link][24]

-

MDPI. (2022, September 10). Review on Computer-Aided Drug Design (CADD) Technique in Drug Discovery Researches and Solvent. [Link][25]

-

ResearchGate. (n.d.). (PDF) DEVELOPMENT OF HYDROGEL FORMULATIONS OF SELECTED ANTIFUNGAL DRUGS USING CYCLODEXTRIN BASED NANOSPONGES AS A CARRIER. Retrieved February 24, 2026, from [Link][26]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. repository.nie.edu.sg [repository.nie.edu.sg]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Copper-Catalyzed C5-H Sulfenylation of Unprotected 8-Aminoquinolines Using Sulfonyl Hydrazides. (2018) | Qing Yu | 37 Citations [scispace.com]

- 14. Copper-Catalyzed Aerobic Oxidative Reaction of Sulfonyl Hydrazides with Alcohols: An Easy Access to Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Cross-Coupling of Benzylic C-H Bonds and Azoles with Controlled N-Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New benzenesulphonohydrazide derivatives as potential antitumour agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. (PDF) Copper catalyzed C-N coupling reactions of aryl halides with α-amino acids under focused microwave irradiation [academia.edu]

- 20. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. researchgate.net [researchgate.net]

Transition-metal-free synthesis protocols using sulfonyl hydrazides

Executive Summary

The shift from palladium- and copper-catalyzed sulfonylation to transition-metal-free methodologies represents a critical advancement in green chemistry and pharmaceutical synthesis. Sulfonyl hydrazides (

This Application Note details two field-validated protocols for generating sulfonyl radicals from sulfonyl hydrazides without transition metals: (1) The TBAI/TBHP Oxidative Coupling System and (2) Electrochemical Anodic Oxidation . Both methods utilize an iodide-mediated pathway to bypass the need for metal catalysts, preventing heavy metal contamination in Active Pharmaceutical Ingredients (APIs).

Mechanistic Foundations: The Iodide-Mediated Radical Pathway

The core principle of these protocols is the in situ generation of a sulfonyl radical (

Key Mechanistic Steps:

-

Activation: The iodide source (

or -

H-Abstraction: This active species abstracts hydrogen from the hydrazide, forming a diazene intermediate (

). -

Radical Release: The diazene decomposes, releasing

gas and generating the sulfonyl radical ( -

Addition: The radical adds to the alkene/alkyne substrate.[1]

Figure 1: Unified mechanism for iodide-mediated sulfonylation. The cycle is driven either chemically (TBHP) or electrochemically (Anode).

Protocol A: Chemical Oxidation (TBAI/TBHP System)

Best for: Bench-scale exploration, complex substrates requiring thermal activation.

This protocol utilizes Tetrabutylammonium Iodide (TBAI) as a catalyst and tert-Butyl Hydroperoxide (TBHP) as the terminal oxidant.[2] It is the industry standard for metal-free sulfonylation.

Reagents & Equipment

-

Substrate: Styrene or activated alkene (1.0 equiv).[3]

-

Sulfonyl Source: Sulfonyl hydrazide (1.2 – 1.5 equiv).

-

Catalyst: TBAI (10–20 mol%).

-

Oxidant: TBHP (70% aq. solution, 2.0 – 3.0 equiv).

-

Solvent: Water, DCE, or MeCN (Water is preferred for green metrics).

-

Apparatus: Sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Procedure

-

Charge: To a 10 mL reaction tube equipped with a magnetic stir bar, add sulfonyl hydrazide (0.75 mmol) and TBAI (0.05 mmol, 10 mol%).

-

Substrate Addition: Add the alkene substrate (0.5 mmol).

-

Solvent & Oxidant: Add solvent (2.0 mL) followed by dropwise addition of TBHP (1.5 mmol, 3.0 equiv).

-

Note: The solution often turns brown immediately due to

liberation.

-

-

Reaction: Seal the tube and heat to 80 °C for 4–8 hours.

-

Visual Check: Evolution of small bubbles indicates

release (radical generation).

-

-

Quench: Cool to room temperature. Add saturated

(aq) to quench excess iodine (color changes from brown to pale yellow/clear). -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Electrochemical Synthesis (Green/Scalable)

Best for: Green chemistry compliance, oxidant-sensitive substrates, scale-up.

This method replaces chemical oxidants with anodic oxidation, utilizing a simple undivided cell setup. It offers superior atom economy by eliminating the waste associated with TBHP reduction.

Reagents & Equipment

-

Electrolyte:

(TBAI) acts as both electrolyte and redox mediator (20–50 mol%). -

Solvent: MeCN/H2O (1:1) or pure Water (if solubility permits).[4]

-

Electrodes:

-

Anode (+): Graphite rod or Carbon cloth.

-

Cathode (-): Platinum plate or Nickel foam.

-

-

Power Supply: DC power supply with Constant Current (CC) mode.

Step-by-Step Procedure

-

Cell Assembly: Place a graphite anode and Pt cathode in an undivided glass cell (10–20 mL volume). Ensure electrodes are parallel with ~1 cm spacing.

-

Solution Prep: Dissolve sulfonyl hydrazide (0.5 mmol), alkene (0.5 mmol), and TBAI (0.1 mmol) in 6 mL of solvent.

-

Electrolysis:

-

Turn on stirring (vigorous).

-

Apply Constant Current (CC) of 10–15 mA (Current density

10 mA/cm²). -

Duration: 3–4 hours (approx. 2.5 – 3.0 F/mol charge passed).

-

-

Monitoring: Monitor by TLC. The reaction is complete when the hydrazide is fully consumed.

-

Note: Hydrogen gas will evolve at the cathode; ensure the vessel is not hermetically sealed (use a bubbler or loose cap).

-

-

Workup: Disconnect electrodes. Rinse electrodes with minimal acetone. Pour mixture into water, extract with DCM, and purify as per Protocol A.

Comparative Data & Substrate Scope

Table 1: Method Comparison for Synthesis of (E)-Vinyl Sulfones

| Feature | Protocol A (TBAI/TBHP) | Protocol B (Electrochemical) |

| Temperature | 80 °C (Heat required) | 25 °C (Room Temp) |

| Oxidant | TBHP (Chemical excess) | Electrons (Anode) |

| By-products | ||

| Time | 4 – 12 hours | 3 – 5 hours |

| Yield (Avg) | 75 – 92% | 80 – 95% |

| E-Factor | Moderate (Solvent/Oxidant waste) | Low (Very Green) |

| Ref | Wei et al. [1] | Lai et al. [2] |

Scope Limitations

-

Electron-Deficient Alkenes: Both methods perform excellently with styrenes. For acrylates (electron-deficient), Protocol A (Thermal) is often more effective due to the higher energy barrier for radical addition.

-

Aliphatic Alkenes: Less reactive. Yields drop significantly (40-60%) compared to styrenes.

Troubleshooting & Expert Insights

Issue 1: Homocoupling (Thiosulfonate Formation)

- instead of vinyl sulfone.

-

Cause: Radical concentration is too high, leading to dimerization, or lack of alkene trap.

-

Fix: Increase the alkene equivalents (to 1.5 equiv) or lower the current density in Protocol B to generate radicals more slowly.

Issue 2: Low Conversion of Hydrazide

-

Cause: Incomplete oxidation.

-

Fix (Protocol A): Add another 1.0 equiv of TBHP and extend time.

-

Fix (Protocol B): Clean the graphite anode (passivation can occur). Polish with sandpaper or reverse polarity for 30 seconds.

Issue 3: Safety (Gas Evolution)

-

Risk:[3][4][6] Sulfonyl hydrazides release

upon decomposition.[7] -

Control: Never perform these reactions in a completely closed system without pressure relief. In Protocol B,

is also generated; perform in a fume hood.

References

-

Lai, Y., et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water.[3][4][11][12] RSC Advances.[11] [Link]

-

Huang, C., et al. (2020). Electrochemical Synthesis of Benzoxazines from Sulfonyl Hydrazides.[1][5] Green Chemistry.[4] [Link]

Sources

- 1. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 9. Metal-free TBAI-catalyzed arylsulfonylation of activated alkenes with sulfonylhydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrochemical synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dimethylbenzenesulfonohydrazide

Case ID: REC-34-DMB-SH Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Compound: 3,4-Dimethylbenzenesulfonohydrazide Class: Arylsulfonyl hydrazide Primary Application: Precursor for in situ generation of diimide (for alkene reduction) or synthesis of sulfonyl hydrazones.

Technical Insight: Like its structural analog p-toluenesulfonohydrazide (Tosylhydrazide), this compound is thermally labile. It decomposes to release nitrogen gas and sulfinic acid derivatives upon heating. Purity is critical because decomposition products (sulfinates) can poison metal catalysts in downstream coupling reactions.

The purification strategy relies on the compound's amphiphilic nature: the sulfonyl group provides polarity, while the 3,4-dimethylbenzene core adds lipophilicity. This guide prioritizes Ethanol (EtOH) as the primary solvent due to its optimal polarity balance and safety profile compared to Methanol or Chlorinated solvents.

Solvent Selection Matrix

The following table summarizes solvent compatibility based on thermodynamic solubility and safety parameters.

| Solvent System | Role | Suitability | Technical Notes |

| Ethanol (95-100%) | Primary Solvent | Optimal | Best balance of solubility vs. recovery. Boiling point (78°C) is safe below the decomposition threshold (~100°C+). |

| Methanol (MeOH) | Alternative | High | Higher solubility than EtOH. Risk of lower yield due to high solubility even at cold temps. |

| Water | Anti-Solvent | Essential | Drastically reduces solubility. Used to force precipitation from alcoholic solutions.[1] |

| Ethyl Acetate | Wash Solvent | Moderate | Good for washing, but solubility can be too high for crystallization. Avoid hot EtOAc (nucleophilic attack risk). |

| Dichloromethane | Extraction | Low | Poor for crystallization (evaporation yields amorphous solids/oils). Use only for extraction. |

Decision Logic: Solvent System Selection

Use this logic flow to determine the correct solvent modification based on your crude material's behavior.

Figure 1: Decision tree for optimizing the solvent ratio during the initial dissolution phase.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity crystalline 3,4-dimethylbenzenesulfonohydrazide. Scale: Laboratory (1g – 50g).

Phase 1: Dissolution

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol (approx. 3-5 mL per gram of solid).

-

Heat gently to 60-65°C . Crucial: Do not reflux vigorously or exceed 75°C to prevent thermal decomposition.

-

If solid remains, add EtOH in 1 mL increments until dissolved.

-

Optional: If the solution is dark yellow/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

Phase 2: Crystallization[1][2]

-

The Cloud Point Technique: If the solution is very dilute, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears. Then add 1-2 drops of Ethanol to clear it.

-

Allow the flask to cool to room temperature undisturbed (20-30 mins). Agitation causes small, impure crystals.

-

Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation

-

Filter under vacuum using a Buchner funnel.

-

Wash the filter cake with cold Ethanol/Water (1:1 mixture, 0°C).

-

Drying: Dry under high vacuum at room temperature .

-

Warning: Do NOT oven dry >40°C. Risk of decomposition.

-

Troubleshooting Guide (FAQ)

Q1: The material "oiled out" (separated as a liquid) instead of crystallizing. What happened?

Diagnosis: This occurs when the solution becomes supersaturated at a temperature above the crystal's melting point, or if the solvent mixture is too polar (too much water). Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of Ethanol (to increase solubility).

-

Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) as it cools.

-

Cool more slowly (wrap the flask in a towel).

Q2: I see gas bubbles evolving during the heating step.

Diagnosis: CRITICAL SAFETY WARNING. The compound is thermally decomposing, releasing Nitrogen (

-

Stop heating immediately.

-

Cool the flask in an ice bath.

-

Your temperature was likely too high (>80°C). Discard the batch if extensive decomposition occurred (check TLC for sulfinic acid byproducts). Future attempts must use a water bath set to 60°C, not a direct hotplate.

Q3: The yield is very low (<40%).

Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:

-

Concentrate the mother liquor (filtrate) using a rotary evaporator (bath <40°C) to half volume.

-

Cool again to precipitate a second crop.

-

Alternatively, use a higher ratio of Water (anti-solvent) in the initial crystallization.

Q4: The crystals are yellow/orange.

Diagnosis: Oxidation impurities (azo or azine derivatives). Corrective Action:

-

Recrystallize again using the Charcoal step mentioned in the SOP.

-

Ensure the Ethanol used is reagent grade and free of aldehydes/ketones (which react with hydrazides to form hydrazones).

Mechanism of Action & Workflow

The following diagram illustrates the purification pathway and the thermal risks involved.

Figure 2: Purification workflow highlighting the critical thermal control point.

References

-

General Synthesis & Purification of Sulfonyl Hydrazides

- Friedman, L.; Lyles, R. L.; p-Toluenesulfonylhydrazide; Organic Syntheses, Coll. Vol. 5, p.1055 (1973).

- Note: This seminal paper establishes the Ethanol/Water recrystallization standard for the toluene analog, which applies directly to the 3,4-dimethyl isomer.

-

Thermal Stability of Sulfonyl Hydrazides

- Myers, A. G.; et al. Synthesis and Thermal Stability of N-tert-Butyldimethylsilylhydrazones; Journal of the American Chemical Society, 126(17), 5436–5445 (2004).

- Context: Discusses the decomposition p

-

Solubility Data (Analogous Compounds)

- Delgado, D. R.; et al. Solubility of Sulfonamides in Ethanol + Water Mixtures; Journal of Solution Chemistry, 44, 360–377 (2015).

- Context: Provides thermodynamic justification for using Ethanol/Water cosolvent systems for sulfonamide-based structures.

Sources

Overcoming steric hindrance in 3,4-dimethyl substituted hydrazide reactions

Topic: Overcoming Steric Hindrance in 3,4-Dimethyl Substituted Hydrazide Reactions Ticket ID: #HYD-34-DM-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Definition

The "Steric Wall" in Hydrazide Chemistry You are likely encountering stalled reaction kinetics or low yields when working with 3,4-dimethyl substituted substrates (e.g., 3,4-dimethylbenzoic acid hydrazide derivatives or precursors for 3,4-dimethyl-1,2,4-triazoles).

While "3,4-dimethyl" substitution appears distal, in rigid ring systems (phenyl, pyrazole, or pyridazine cores), these methyl groups create significant remote steric repulsion that twists the carbonyl-hydrazide bond out of planarity. This reduces the nucleophilicity of the hydrazide nitrogen (

This guide replaces standard protocols (EDC/NHS, thermal dehydration) with high-energy, low-epimerization alternatives specifically designed for sterically crowded interfaces.

Troubleshooting Module: The Acylation Step

Issue: Standard coupling reagents (EDC, DCC, HBTU) fail to drive the reaction between 3,4-dimethylbenzoic acid (or similar hindered acids) and the hydrazine moiety. Diagnosis: The bulky methyl groups prevent the formation of the active ester intermediate or block the incoming nucleophile.

Solution A: The T3P® (Propylphosphonic Anhydride) Protocol

T3P is the gold standard for hindered couplings. Unlike HATU, which can suffer from steric occlusion, T3P forms a highly reactive mixed anhydride that is less sensitive to steric bulk and drives the reaction to completion with minimal epimerization.

Protocol: T3P-Mediated Hindered Acylation

-

Reagents:

-

Substrate: 3,4-dimethyl substituted carboxylic acid (1.0 equiv)

-

Nucleophile: Hydrazide/Hydrazine (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv) – Crucial for T3P activation

-

Solvent: 2-MeTHF or Ethyl Acetate (Green, high solubility)

-

-

Step-by-Step:

-

Dissolution: Dissolve the hindered acid and DIPEA in 2-MeTHF at

. Stir for 10 mins. -

Activation: Add T3P solution dropwise. A slight exotherm is normal.

-

Nucleophilic Attack: Add the hydrazide/hydrazine.

-

The "Push": Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 2 hours, heat to

. T3P is thermally stable, unlike EDC. -

Workup: Quench with water. T3P byproducts are water-soluble (phosphonic acid derivatives), simplifying purification.

-

Solution B: The "Turbo-Charged" Acid Chloride Method

If T3P fails, the acid chloride route is necessary but requires modification for hindered substrates.

-

The Fix: Do not use simple

. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or generate the Vilsmeier-Haack intermediate in situ to create a highly electrophilic species that overcomes the steric barrier.

Troubleshooting Module: The Cyclization Step

Issue: You have formed the intermediate diacylhydrazine, but it refuses to cyclize to the 1,3,4-oxadiazole or 1,2,4-triazole. Thermal cyclization (

Solution: Burgess Reagent Cyclodehydration

The Burgess reagent ([methoxycarbonylsulfamoyl]triethylammonium hydroxide inner salt) allows for cyclization at mild temperatures (

Protocol: Burgess Cyclization for Hindered Substrates

-

Setup: Dissolve the sterically hindered diacylhydrazine (1.0 equiv) in anhydrous THF or DCM.

-

Addition: Add Burgess Reagent (2.0 equiv) in one portion.

-

Reaction: Heat to

(THF) or reflux (DCM) for 2–4 hours. -

Monitoring: Watch for the disappearance of the hydrazide NH protons via NMR or shift in retention time on LCMS.

-

Purification: Flash chromatography immediately. Note: Burgess byproducts are polar and easily removed.

Visual Decision Guides

Workflow 1: Reagent Selection Logic

Use this decision tree to select the correct activation strategy based on your specific steric constraints.

Caption: Decision tree for selecting coupling and cyclization reagents based on substrate type and reaction outcome.

Workflow 2: Mechanism of T3P Activation

Understanding why T3P works helps in troubleshooting. The cyclic anhydride structure relieves steric strain during the transition state.

Caption: T3P activation pathway. The cyclic structure of T3P minimizes steric clash during the formation of the mixed anhydride intermediate.

Comparative Data: Coupling Reagents

The following table summarizes the efficacy of coupling reagents specifically for sterically hindered hydrazide formations (e.g., 2,6-disubstituted or 3,4-dimethyl substituted systems).

| Reagent | Activation Mechanism | Steric Tolerance | Epimerization Risk | Recommended For |

| EDC / HOBt | Carbodiimide | Low | Moderate | Simple, unhindered substrates only. |

| HATU | Uronium / Guanidinium | Medium | Low | Moderately hindered acids; expensive. |

| T3P | Phosphonic Anhydride | High | Very Low | 3,4-dimethyl / Ortho-substituted acids. |

| Acid Chloride | High | High | Substrates resistant to T3P; robust groups. | |

| Burgess Reagent | Inner Salt Dehydration | High | N/A | Cyclization of hindered diacylhydrazines. |

Frequently Asked Questions (FAQs)

Q1: My reaction turns black upon adding

Q2: Can I use microwave irradiation to overcome the steric hindrance?

A: Yes. Microwave irradiation is highly effective for the cyclization step . For the acylation step (T3P coupling), conventional heating is preferred to control exotherms. For cyclization: Try

Q3: How do I remove excess T3P?

A: T3P is unique because its byproducts (propylphosphonic acid) are highly water-soluble. A simple wash with water or mild bicarbonate solution (

References

-

T3P for Hindered Couplings: Klose, J., et al. "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides."[1][2] Chemical Communications, 1999. Link

-

Burgess Reagent Applications: Wipf, P., & Miller, C. P. "A new synthesis of 1,3,4-oxadiazoles." Tetrahedron Letters, 1992. Link

-

One-Pot Triazole Synthesis: Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides."[3][4] Organic Letters, 2015.[3] Link

-

T3P in Heterocycle Synthesis: Ilangovan, A., et al. "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[5] Journal of Chemical Sciences, 2015. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]

- 4. isres.org [isres.org]

- 5. ias.ac.in [ias.ac.in]

Validation & Comparative

Technical Comparison Guide: FTIR Analysis of 3,4-Dimethylbenzenesulfonohydrazide

This guide outlines the FTIR spectral analysis for 3,4-dimethylbenzenesulfonohydrazide (also known as 3,4-xylenesulfonyl hydrazide). It focuses on differentiating this specific isomer from its structural analogs using vibrational spectroscopy, a critical requirement for quality control in drug development and organic synthesis.

Executive Summary & Compound Profile

3,4-Dimethylbenzenesulfonohydrazide is a sulfonyl hydrazide derivative often used as a radical source in organic synthesis or as a precursor in pharmaceutical intermediate production. In drug development, verifying the specific substitution pattern (3,4-dimethyl vs. 2,4-dimethyl or 4-methyl) is critical for ensuring downstream reaction specificity and regulatory compliance.

This guide provides a definitive spectral fingerprint for identifying the 3,4-isomer, comparing its diagnostic infrared features against common alternatives like p-Toluenesulfonyl hydrazide (TSH) and Benzenesulfonohydrazide (BSH) .

Compound Details

-

Synonyms: 3,4-Xylenesulfonyl hydrazide; 3,4-dimethylbenzene-1-sulfonohydrazide

-

CAS Number: 725222-33-3 (Isomer specific) / General Sulfonohydrazide Class

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol

Experimental Protocol (Standardized)

To ensure reproducibility and comparable peak intensities, the following protocol is recommended.

Sample Preparation[3]

-

Method A: KBr Pellet (Preferred for Resolution)

-

Mix 1–2 mg of dry 3,4-dimethylbenzenesulfonohydrazide with 200 mg of spectroscopic-grade KBr.

-

Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

-

Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

-

Method B: ATR (Attenuated Total Reflectance)

-

Place the solid crystal directly onto the Diamond or ZnSe crystal.

-

Apply consistent pressure (clamp) to ensure uniform contact.

-

Note: Peak positions in ATR may shift slightly lower (by 2–5 cm⁻¹) compared to transmission modes due to refractive index dispersion.

-

Detailed Spectral Analysis

The FTIR spectrum of 3,4-dimethylbenzenesulfonohydrazide is characterized by three distinct regions: the high-frequency N-H/C-H stretching, the mid-frequency Sulfonyl signatures, and the low-frequency Fingerprint region (diagnostic for the substitution pattern).

Table 1: Diagnostic Peak Assignments

| Frequency Region (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Significance |

| 3350 – 3200 | N-H (Hydrazide) | Stretching (ν) | Primary ID: Appears as a doublet or broadened band due to -SO₂-NH-NH₂ hydrogen bonding. |

| 3080 – 3010 | C-H (Aromatic) | Stretching (ν) | Weak intensity; indicates aromatic ring presence. |

| 2980 – 2850 | C-H (Methyl) | Stretching (ν) | Differentiation: Distinct aliphatic C-H bands confirming methyl groups (absent in Benzenesulfonohydrazide). |

| 1590 – 1610 | C=C (Aromatic) | Ring Breathing | Medium intensity; characteristic of the benzene ring. |

| 1370 – 1330 | S=O (Sulfonyl) | Asymmetric Stretch | Strong: Diagnostic for sulfonamides/hydrazides. |

| 1180 – 1150 | S=O (Sulfonyl) | Symmetric Stretch | Very Strong: Often the most intense peak in the spectrum. |

| 950 – 900 | S-N | Stretching | Moderate intensity; confirms the S-N linkage. |

| 890 – 860 | C-H (Aromatic) | OOP Bending | Critical Isomer ID: Represents the isolated H at position 2 (between SO₂ and Me). |

| 830 – 800 | C-H (Aromatic) | OOP Bending | Critical Isomer ID: Represents the two adjacent H's at positions 5 and 6. |

The "Fingerprint" Logic (Isomer Specificity)

The most critical challenge is distinguishing the 3,4-dimethyl isomer from the 2,4-dimethyl or 2,5-dimethyl isomers.

-

3,4-Dimethyl Substitution (1,2,4-Trisubstituted Ring): The sulfonyl group is at position 1. The protons are located at positions 2, 5, and 6.

-

Proton 2: Isolated (singlet in NMR, distinct high-freq OOP bend in IR).

-

Protons 5 & 6: Adjacent (doublet in NMR, distinct lower-freq OOP bend in IR).

-

Result: You will see two distinct bands in the OOP region: one near 870–890 cm⁻¹ (isolated) and one near 810–830 cm⁻¹ (adjacent).

-

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral "performance" (specificity) of FTIR for 3,4-DMBSH against its closest analogs and alternative techniques.[3]

Comparison 1: Structural Analogs

Differentiation from p-Toluenesulfonyl hydrazide (TSH) is the most common QC requirement, as TSH is a widely used generic alternative.

Table 2: Spectral Differentiation Matrix

| Feature | 3,4-Dimethylbenzenesulfonohydrazide | p-Toluenesulfonyl Hydrazide (TSH) | Benzenesulfonohydrazide (BSH) |

| Ring Substitution | 1,2,4-Trisubstituted | 1,4-Disubstituted (Para) | Monosubstituted |

| Methyl C-H Stretch | Stronger (2 methyl groups) | Moderate (1 methyl group) | Absent |

| OOP Bending (Diagnostic) | Two Bands: ~880 cm⁻¹ (Isolated H)~820 cm⁻¹ (2 Adj H) | One Strong Band: ~810–840 cm⁻¹ (2 pairs of Adj H)No band at ~880 | Two Bands: ~690 cm⁻¹ & ~750 cm⁻¹(5 Adj H) |

| Fingerprint Complexity | High (due to lower symmetry) | Medium (High symmetry) | Medium |

Comparison 2: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for this analysis, Raman spectroscopy offers complementary data.

-

FTIR Strengths:

-

Polar Bonds: Extremely sensitive to the S=O and N-H moieties, making it superior for confirming the functional group identity (Sulfonohydrazide).

-

Cost/Speed: Faster and cheaper for routine QC.

-

-

Raman Strengths:

-

Non-Polar Bonds: Better at detecting the S-S (if degraded) or symmetric aromatic ring vibrations.

-

Aqueous Samples: Can analyze the compound in wet cakes (water does not interfere), whereas FTIR requires dry samples.

-

Isomer ID: The aromatic ring breathing mode in Raman shifts significantly based on the ortho/meta/para positioning of the methyls, providing a secondary confirmation of the 3,4-substitution.

-

Decision Workflow (Identification Logic)

The following diagram illustrates the logical flow for confirming the identity of 3,4-dimethylbenzenesulfonohydrazide using FTIR data.

Figure 1: Step-by-step logic gate for distinguishing 3,4-dimethylbenzenesulfonohydrazide from its common structural analogs based on FTIR spectral features.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Substituted Benzenes. NIST Chemistry WebBook. Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Available at: [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sulfonyl Hydrazides

This guide provides an in-depth analysis of the characteristic fragmentation patterns of sulfonyl hydrazides observed in mass spectrometry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern bond cleavage in the gas phase. We will explore the key fragmentation pathways, the influence of molecular structure on these pathways, and provide actionable experimental protocols for robust analysis.

The Sulfonyl Hydrazide Moiety: A Versatile Pharmacophore

The sulfonyl hydrazide functional group (R-SO₂-NH-NH₂) and its derivatives are cornerstones in medicinal chemistry and organic synthesis. Their ability to act as both hydrogen bond donors and acceptors, coupled with the diverse chemistry of the sulfonyl and hydrazide components, makes them valuable scaffolds for developing novel therapeutic agents.[1] Understanding their behavior under mass spectrometric conditions is paramount for structural confirmation, metabolite identification, and reaction monitoring in drug discovery and development pipelines.[2][3][4]

Ionization: The Gateway to Gas-Phase Analysis

To analyze any molecule by mass spectrometry, it must first be ionized. For sulfonyl hydrazides, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice.[5] ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the molecule, preserving its structure and predominantly forming the intact protonated molecule, [M+H]⁺, in the positive ion mode.[5] This protonated species serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

Why ESI is Preferred:

-

Soft Ionization: Minimizes in-source fragmentation, ensuring the observed precursor ion accurately represents the intact molecule's mass.

-

High Sensitivity: Ideal for detecting low-concentration analytes in complex matrices like biological fluids.[3][6]

-

LC-MS Compatibility: ESI serves as a seamless interface between liquid chromatography (LC) and mass spectrometry, allowing for the separation of complex mixtures prior to analysis.[5]

Protonation typically occurs at the most basic site, which in a sulfonyl hydrazide is often one of the nitrogen atoms of the hydrazide group.[7] The exact site of protonation can influence the subsequent fragmentation pathways.[7]

Core Fragmentation Pathways: Deciphering the MS/MS Spectrum